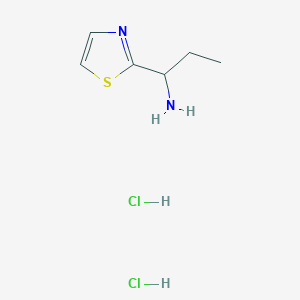
5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester (5-AMPPB) is an organic compound that is widely used as a catalyst in various synthetic reactions. It is a boron-containing compound that is synthesized from a reaction between pinacol and 5-amino-6-morpholinopyrazine-2-boronic acid. 5-AMPPB is a versatile compound that has been used in a variety of applications, including asymmetric synthesis, organometallic catalysis, and biocatalysis.
Mechanism of Action
The mechanism of action of 5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester is not well understood, but it is believed to involve the formation of an intermediate boron-containing species that is capable of catalyzing various reactions. The boron-containing species is believed to be stabilized by the presence of the 5-amino-6-morpholinopyrazine-2-boronic acid, which acts as a Lewis acid. The boron-containing species is then able to catalyze the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester are not well understood. However, it is believed to have some effects on the nervous system, as it has been shown to have some effects on the levels of neurotransmitters in the brain. It is also believed to have some effects on the cardiovascular system, as it has been shown to have some effects on the levels of certain hormones.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester in laboratory experiments is its versatility. It can be used to catalyze a variety of reactions, including asymmetric synthesis, organometallic catalysis, and biocatalysis. It is also relatively easy to synthesize, and it can be purified by recrystallization. However, there are some limitations to using 5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester in laboratory experiments. For example, it is not very stable in water, and it can be toxic if inhaled or ingested.
Future Directions
The future directions for 5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester are numerous. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to develop new applications for 5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester, such as the synthesis of novel compounds or the use of 5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester in new catalytic reactions. Finally, further research is needed to improve the stability and safety of 5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester for use in laboratory experiments.
Synthesis Methods
The synthesis of 5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester is a two-step process. The first step involves the reaction of pinacol with 5-amino-6-morpholinopyrazine-2-boronic acid in aqueous solution. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the resulting product is 5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester. The second step involves the purification of the 5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester by recrystallization.
Scientific Research Applications
5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester is widely used in scientific research due to its versatility and ability to catalyze a variety of synthetic reactions. It has been used in asymmetric synthesis, organometallic catalysis, and biocatalysis. It has also been used in the synthesis of various compounds, such as chiral alcohols and amines. 5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester has also been used in the synthesis of polymers and polypeptides.
properties
IUPAC Name |
3-morpholin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN4O3/c1-13(2)14(3,4)22-15(21-13)10-9-17-11(16)12(18-10)19-5-7-20-8-6-19/h9H,5-8H2,1-4H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKYRUOSEKHLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)N3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

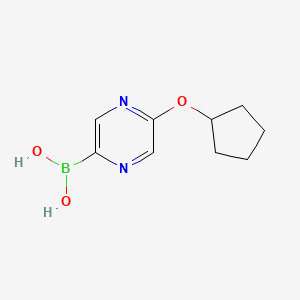
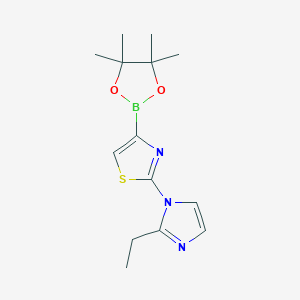
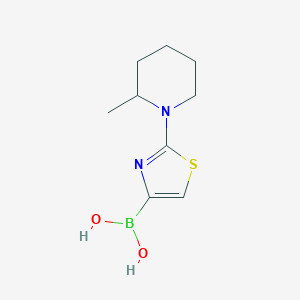
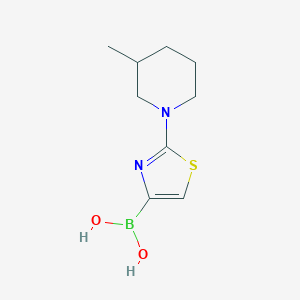
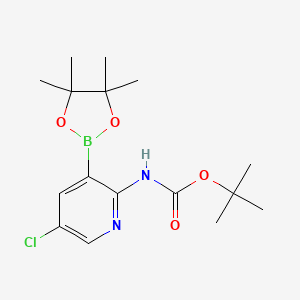
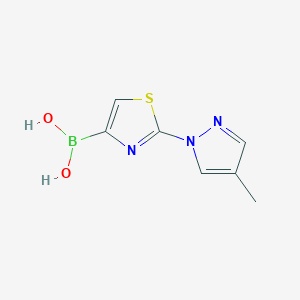
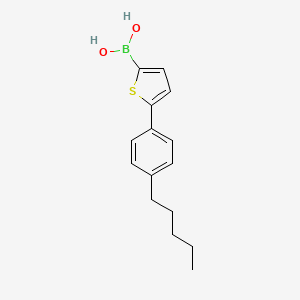
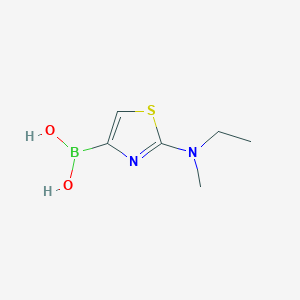
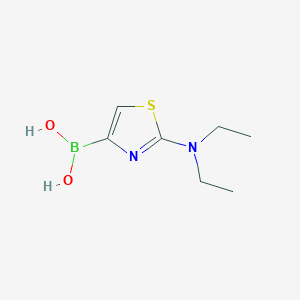
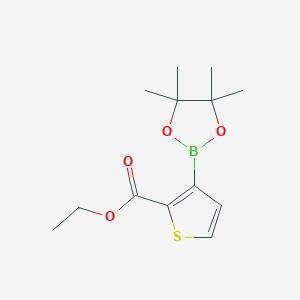
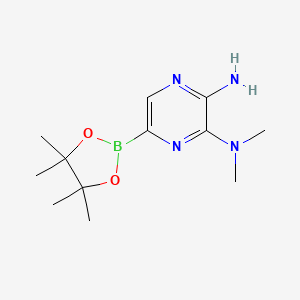
![3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester](/img/structure/B6416368.png)
